rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4, 4-(5-spirohydantoin)
Overview
Description
8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C11H19N3O3 and a molecular weight of 241.29 g/mol. This compound is known for its unique spirocyclic structure, which includes a triazaspirodecane core. It is often used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including substitution reactions, hydrolysis, acidification, and decarboxylation . One common method starts with isobutyronitrile and 1,4-dihalogenated butane as raw materials. These undergo a substitution reaction to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate is then subjected to further substitution, hydrolysis, acidification, and decarboxylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using boron reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with halogenated intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Boron reducing agents such as sodium borohydride are commonly used.
Substitution: Halogenated intermediates and strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .
Mechanism of Action
The mechanism of action of 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine
Uniqueness
8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its hydroxyl group at the 8th position, which imparts unique chemical properties and reactivity. This hydroxyl group can participate in hydrogen bonding and other interactions, making the compound versatile for various applications.
Properties
IUPAC Name |
8-hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-9(2)5-11(6-10(3,4)14(9)17)7(15)12-8(16)13-11/h17H,5-6H2,1-4H3,(H2,12,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRABPDAMBAUXCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N1O)(C)C)C(=O)NC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612157 | |
Record name | 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15871-56-4 | |
Record name | 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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